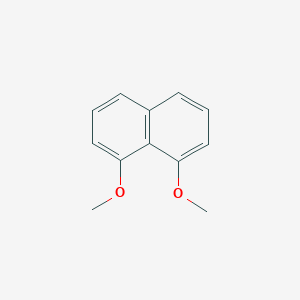

1,8-Dimethoxynaphthalene

Beschreibung

Contextualization within Peri-Substituted Naphthalene (B1677914) Chemistry

1,8-Dimethoxynaphthalene is a quintessential example of a peri-disubstituted naphthalene. This classification refers to naphthalene molecules substituted at the 1 and 8 positions, which are located on the same side of the fused ring system. This spatial arrangement forces the substituents into close proximity, leading to significant steric and electronic interactions that are not observed in other disubstituted naphthalene isomers. These "peri-interactions" can dramatically influence the molecule's conformation, reactivity, and photophysical properties. Research on peri-substituted naphthalenes often utilizes compounds like this compound to understand fundamental aspects of molecular strain, non-covalent interactions, and the effects of forcing functional groups into close contact.

Historical Development of Research on Naphthalene Derivatives

The study of naphthalene and its derivatives has a rich history, forming a cornerstone of modern aromatic chemistry. researchgate.net Initially derived from coal tar, naphthalene became a crucial feedstock for the synthesis of dyes, solvents, and other organic chemicals. researchgate.net Over the decades, research has evolved from basic characterization and reactivity studies to the sophisticated design and synthesis of complex naphthalene-based functional molecules. The development of synthetic methodologies to introduce a wide array of substituents onto the naphthalene core has been a continuous area of focus. This has enabled the synthesis of numerous derivatives with tailored electronic and steric properties for diverse applications, including materials science, medicinal chemistry, and catalysis. nih.gov The investigation of polysubstituted naphthalenes, such as the 1,8-disubstituted variants, represents a more recent and advanced chapter in this history, driven by the desire to create molecules with unique three-dimensional structures and functionalities.

Significance of the 1,8-Substitution Pattern in Aromatic Systems

The 1,8-substitution pattern in naphthalene is of particular significance due to the enforced proximity of the substituents. This "peri-interaction" can lead to several important consequences:

Steric Strain and Molecular Distortion: The close proximity of the 1- and 8-substituents often leads to significant steric repulsion, which can cause out-of-plane distortions of the naphthalene ring system to alleviate this strain. alfa-chemistry.com This distortion from planarity can, in turn, affect the aromaticity and reactivity of the molecule.

Through-Space Interactions: The close spatial relationship of the substituents allows for through-space electronic interactions, which can be either attractive or repulsive. These interactions can influence the molecule's spectroscopic properties and its ability to participate in non-covalent bonding.

Modified Reactivity: The steric and electronic environment created by the 1,8-substituents can significantly alter the reactivity of both the substituents themselves and the naphthalene core. For instance, the close proximity of functional groups can facilitate intramolecular reactions or, conversely, hinder intermolecular reactions due to steric shielding.

Unique Basicity and Acidity: In cases where the substituents are acidic or basic, the 1,8-substitution pattern can lead to unusual pKa values. A famous example is 1,8-bis(dimethylamino)naphthalene (B140697), also known as "Proton Sponge," which exhibits exceptionally high basicity due to the relief of steric strain upon protonation between the two nitrogen atoms. guidechem.comcdnsciencepub.com

Overview of Key Research Domains for this compound

While research specifically on this compound is not as extensive as for some of its analogues, it serves as a crucial compound in several research areas:

Precursor in Organic Synthesis: this compound is a key precursor for the synthesis of other 1,8-disubstituted naphthalene derivatives. The methoxy (B1213986) groups can be demethylated to yield 1,8-dihydroxynaphthalene, a versatile intermediate for the synthesis of various natural products and functional materials. rsc.orgmdpi.com For example, 1,8-dihydroxynaphthalene is a building block for the synthesis of palmarumycin natural products. rsc.org

Model for Conformational Analysis: The relatively simple structure of this compound makes it an excellent model compound for studying the conformational preferences and rotational barriers of peri-substituted naphthalenes. Computational studies can provide insights into the energetic landscape of different conformers, which is crucial for understanding the behavior of more complex 1,8-disubstituted systems.

Photophysical Studies: The photophysical properties of naphthalene derivatives are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. While detailed studies on this compound itself are limited, research on related compounds suggests that the 1,8-substitution pattern can significantly influence fluorescence quantum yields and emission wavelengths. researchgate.net

Materials Science: The rigid and well-defined structure of the naphthalene core makes it an attractive scaffold for the construction of novel materials. 1,8-disubstituted naphthalenes can be used as building blocks for polymers, liquid crystals, and other functional materials where precise control over molecular architecture is required.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 10075-66-8 | alfa-chemistry.com |

| Molecular Formula | C₁₂H₁₂O₂ | nih.gov |

| Molecular Weight | 188.22 g/mol | nih.gov |

| Boiling Point | 311.2 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.097 g/cm³ | alfa-chemistry.com |

| Flash Point | 130.3 °C | alfa-chemistry.com |

| InChI Key | QRPDMEIIZPOYED-UHFFFAOYSA-N | nih.gov |

Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| ¹H NMR | Data is available for this compound, providing information on the chemical environment of the hydrogen atoms. |

| ¹³C NMR | Data is available, offering insights into the carbon framework of the molecule. nih.gov |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for C-O stretching of the methoxy groups and C-H and C=C stretching of the aromatic ring. |

| UV-Vis Spectroscopy | The UV-Vis spectrum would show absorption bands characteristic of the naphthalene chromophore. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,8-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPDMEIIZPOYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398459 | |

| Record name | 1,8-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-66-8 | |

| Record name | 1,8-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,8-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1,8 Dimethoxynaphthalene

Established Synthetic Pathways to 1,8-Dimethoxynaphthalene

The primary and most established method for the synthesis of this compound is through the Williamson ether synthesis. byjus.comwikipedia.org This classic organic reaction involves the O-methylation of 1,8-dihydroxynaphthalene. The process is typically carried out by treating 1,8-dihydroxynaphthalene with a methylating agent in the presence of a base. The Williamson ether synthesis is favored for its versatility and the general availability of the starting materials. masterorganicchemistry.com

The reaction proceeds via an S\textsubscript{N}2 mechanism, where the alkoxide ion, generated from the deprotonation of 1,8-dihydroxynaphthalene by a base, acts as a nucleophile and attacks the methylating agent. wikipedia.org Common methylating agents used in this synthesis include dimethyl sulfate (B86663) and methyl iodide. The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield.

Precursor Chemistry and Conversions for this compound Synthesis

The synthesis of this compound is intrinsically linked to the chemistry of its primary precursor, 1,8-dihydroxynaphthalene.

Derivatization from 1,8-Dihydroxynaphthalene

The conversion of 1,8-dihydroxynaphthalene to this compound is a straightforward derivatization. The two hydroxyl groups on the naphthalene (B1677914) core are methylated, typically using the Williamson ether synthesis. wikipedia.org The reaction involves the deprotonation of the hydroxyl groups to form a more nucleophilic phenoxide, which then reacts with a methyl halide or sulfate.

A typical procedure involves dissolving 1,8-dihydroxynaphthalene in a suitable solvent, such as acetone (B3395972) or an alcohol, and adding a base like sodium hydroxide (B78521) or potassium carbonate to generate the alkoxide. The methylating agent is then added, and the reaction mixture is often heated to ensure completion. byjus.com The progress of the reaction can be monitored by techniques like thin-layer chromatography.

Relationship to 1,8-Dimethylnaphthalene (B165263) Synthetic Routes

While there isn't a direct synthetic route that converts 1,8-dimethylnaphthalene to this compound, the chemistry of these two compounds is related through their shared 1,8-disubstituted naphthalene scaffold. The synthetic routes to 1,8-dimethylnaphthalene often involve multi-step processes starting from different naphthalene precursors. nih.gov

The key difference in their reactivity lies in the nature of the substituent. The methyl groups of 1,8-dimethylnaphthalene can undergo radical reactions or oxidation at the benzylic position. nih.gov In contrast, the methoxy (B1213986) groups of this compound are generally stable but can be cleaved under harsh acidic conditions. The electronic effects of the methyl versus methoxy groups also influence the reactivity of the naphthalene ring towards electrophilic substitution. rsc.org

Functionalization of this compound Scaffolds

The this compound scaffold can be further functionalized to introduce new chemical moieties, leading to a diverse range of derivatives. Common functionalization strategies include electrophilic aromatic substitution and metallation.

Given the electron-donating nature of the methoxy groups, the naphthalene ring in this compound is activated towards electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution is directed by the activating methoxy groups.

Another powerful method for functionalization is lithiation. Directed ortho-metallation using organolithium reagents can introduce a lithium atom at a specific position on the aromatic ring, which can then be quenched with various electrophiles to introduce a wide range of functional groups. For instance, studies on the lithiation of 1,4-dimethoxynaphthalene (B104105) have shown that this method can be used to introduce carboxylic acid groups. tandfonline.com A similar strategy could potentially be applied to this compound to achieve regioselective functionalization.

Comparative Analysis of Reaction Yields and Selectivity in Synthesis

The yield and selectivity of the synthesis of this compound via the Williamson ether synthesis are influenced by several factors, including the choice of reagents, solvent, temperature, and reaction time. wikipedia.org

| Factor | Effect on Yield and Selectivity |

| Methylating Agent | Dimethyl sulfate is often preferred due to its lower cost and high reactivity. Methyl iodide is also effective but can be more expensive. |

| Base | Strong bases like sodium hydroxide ensure complete deprotonation of the hydroxyl groups, driving the reaction forward. Weaker bases like potassium carbonate can also be used, sometimes offering better selectivity and milder reaction conditions. |

| Solvent | Polar aprotic solvents like DMF or acetone are generally good choices as they can dissolve the reactants and facilitate the S\textsubscript{N}2 reaction. wikipedia.org |

| Temperature | Moderate heating (50-100 °C) is typically required to achieve a reasonable reaction rate. wikipedia.org Higher temperatures may lead to side reactions and reduced selectivity. |

| Phase Transfer Catalyst | In biphasic systems, a phase transfer catalyst such as a quaternary ammonium (B1175870) salt can be used to facilitate the reaction between the aqueous and organic phases, improving the yield. google.com |

A study on the synthesis of the isomeric 1,6-dimethoxynaphthalene (B30794) from 1,6-dihydroxynaphthalene (B165171) using dimethyl sulfate and sodium hydroxide reported yields of over 99% under optimized conditions, which included the use of a reductant to prevent oxidation and conducting the reaction under a nitrogen atmosphere. researchgate.net Similar high yields can be anticipated for the synthesis of this compound with careful optimization of the reaction parameters. The table below, based on typical Williamson ether synthesis, provides an estimated range of yields.

| Reactants | Solvent | Base | Temperature (°C) | Yield (%) |

| 1,8-Dihydroxynaphthalene, Dimethyl Sulfate | Acetone | K₂CO₃ | Reflux | 80-90 |

| 1,8-Dihydroxynaphthalene, Methyl Iodide | DMF | NaH | 25-50 | 85-95 |

| 1,8-Dihydroxynaphthalene, Dimethyl Sulfate | Water/Petroleum Ether | NaOH | 50-60 | >90 (with phase transfer catalyst) google.com |

Chemical Reactivity and Reaction Mechanisms of 1,8 Dimethoxynaphthalene Systems

Electrophilic Aromatic Substitution Reactions on 1,8-Dimethoxynaphthalene Analogues

The methoxy (B1213986) groups in this compound are strong activating groups, directing electrophiles to specific positions on the naphthalene (B1677914) ring. However, the peri-interaction between these groups and adjacent hydrogens introduces significant steric hindrance, influencing the regioselectivity of these reactions.

Mechanistic Studies of Nitration in Related Dimethylnaphthalenes

The nitration of dimethylnaphthalenes provides valuable insights into the electronic and steric factors governing electrophilic aromatic substitution in naphthalene systems. A study on the nitration of eight dimethylnaphthalenes in acetic anhydride (B1165640) at 0°C revealed the isomer proportions and relative rates of reaction compared to naphthalene. rsc.org

In the case of 1,8-dimethylnaphthalene (B165263), nitration predominantly occurs at the 4-position, with a smaller amount of the 3-nitro product also being formed. This regioselectivity is a balance between the electronic activation by the methyl groups and the steric hindrance they impose. The methyl groups in 1,8-dimethylnaphthalene create a sterically hindered environment, particularly at the positions adjacent to them. rsc.org

The partial rate factors, which represent the reactivity of a specific position relative to a single position in benzene (B151609), have been derived for the nitration of various dimethylnaphthalenes. These factors highlight the interplay of activating and steric effects. For instance, the presence of two methyl groups can lead to deviations from the additivity principle, where the observed reactivity is not simply the sum of the effects of individual substituents. rsc.org

Table 1: Isomer Proportions and Relative Rates of Nitration of Dimethylnaphthalenes in Acetic Anhydride at 0°C rsc.org

| Dimethylnaphthalene | Position of Nitration | Isomer Proportion (%) | Relative Rate (Naphthalene = 1) |

| 1,8- | 4 | 98.5 | 16.4 |

| 3 | 1.5 | ||

| 1,2- | 4 | 75.0 | 38.0 |

| 5 | 25.0 | ||

| 1,3- | 4 | 90.0 | 120 |

| 5 | 10.0 | ||

| 1,4- | 2 | 100 | 23.0 |

| 1,5- | 4 | 100 | 28.0 |

| 1,6- | 4 | 60.0 | 70.0 |

| 5 | 40.0 | ||

| 1,7- | 4 | 85.0 | 45.0 |

| 5 | 15.0 | ||

| 2,3- | 1 | 100 | 18.0 |

Detritiation Reaction Kinetics and Steric Effects in Naphthalene Derivatives

Acid-catalyzed hydrogen exchange, specifically the detritiation of tritiated naphthalene derivatives, offers a quantitative measure of electrophilic substitution tendencies. Studies on the detritiation of dimethylnaphthalenes have revealed significant deviations from the reactivity predicted by the additivity of individual methyl substituent effects. rsc.org

For most positions in dimethylnaphthalenes, the observed reactivity is greater than calculated, suggesting a decrease in bond fixation compared to monomethylnaphthalenes. This is likely due to the increased electron supply from the two methyl groups or a sterically facilitated change in the shape of the naphthalene nucleus. rsc.org

In the case of 1,8-dimethylnaphthalene, the detritiation at the 3-position is accompanied by a sterically accelerated 1,2-methyl shift, leading to the isomerization to 1,7-dimethylnaphthalene. This phenomenon highlights the severe steric strain in the 1,8-disubstituted system. The kinetics of this reaction show that surface-catalyzed protiodemethylation can also occur, particularly in cases like 1,4-dimethylnaphthalene, where the intermediate for this ipso-substitution is highly stable. rsc.org The steric hindrance in 1,8-dimethylnaphthalene is significant, affecting the librations (oscillatory motions) of the methyl groups. rsc.org

Oxidative Polymerization of 1,8-Dihydroxynaphthalene Precursors

1,8-Dihydroxynaphthalene (1,8-DHN) is a key precursor for the synthesis of allomelanins, a class of nitrogen-free melanins found in fungi. mdpi.comacs.org The oxidative polymerization of 1,8-DHN leads to the formation of complex, multifunctional polymers with interesting properties.

Mechanism of Oxidative Polymerization

The oxidative polymerization of 1,8-DHN can be initiated by various oxidizing agents, including enzymes like horseradish peroxidase/H₂O₂ or chemical oxidants such as sodium periodate (B1199274) (NaIO₄) or potassium permanganate (B83412) (KMnO₄). mdpi.comacs.orgnih.gov The initial step involves the abstraction of a hydrogen atom from one of the hydroxyl groups of 1,8-DHN, forming a phenoxyl radical. acs.org

This radical is highly stabilized by intramolecular hydrogen bonding with the adjacent hydroxyl group. The polymerization then proceeds through C-C coupling of these naphthalene rings. nih.gov Mass spectrometry studies of the resulting polymer have identified oligomers with up to 23 repeating units, confirming the formation of a high-molecular-weight polymer. nih.govresearchgate.net The polymerization process results in the formation of spherical nanoparticles when carried out in solution. mdpi.com

Radical Scavenging Activity and Antioxidant Mechanisms

Polymers derived from 1,8-dihydroxynaphthalene, often referred to as poly-DHN (PDHN), exhibit significant radical scavenging activity. mdpi.com These artificial allomelanins have been shown to be more effective radical quenchers than polydopamine, a well-studied synthetic melanin (B1238610). mdpi.comresearchgate.net

The antioxidant mechanism of PDHN involves the trapping of various radical species, including alkylperoxyl (ROO•) and hydroperoxyl (HOO•) radicals. mdpi.comnih.gov The high antioxidant efficiency of PDHN is attributed to the presence of quinone units within the polymer structure, which have a high affinity for hydrogen atoms due to the formation of a hydrogen-bond network. mdpi.comnih.gov This allows for a catalytic cross-termination activity, where the polymer can regenerate its radical-scavenging capacity. mdpi.com

Table 2: Antioxidant Capacity of Poly-1,8-dihydroxynaphthalene Nanoparticles (PDHN-NP) mdpi.comnih.gov

| Radical Species | Solvent System | Antioxidant Capacity (mmol/g) | Rate Constant (M⁻¹s⁻¹) |

| ROO• | Water (pH 7.4) | 0.8 | 3 x 10⁵ |

| ROO• and HOO• | Acetonitrile | Higher efficiency than PDA-NP | - |

Photochemical Pathways and Light-Enhanced Radical Activity of Allomelanin Mimics

Allomelanin, derived from 1,8-dihydroxynaphthalene, plays a crucial role in photoprotection in nature. nih.govnih.gov Synthetic allomelanin mimics exhibit unique photochemical properties. Upon exposure to light, these materials show a light-driven increase in their antioxidant activity. nih.govacs.orgscilit.com

Reactivity of Functional Groups in this compound Analogues

The reactivity of functional groups in analogues of this compound provides insight into how the naphthalene backbone and peri-substituents modulate chemical transformations. Studies on related compounds, such as those with acetyl, amino, and methyl groups, reveal unique reactivity patterns.

For instance, the photochemical reaction of 1,8-diacetylnaphthalene (B15068771) involves an intramolecular proton migration from one acetyl group to the other, leading to cyclization. rsc.org This type of reaction highlights the close proximity of the peri-substituents, which enables intramolecular transformations that would be unlikely in other substitution patterns.

In another example, the reaction of 1-dimethylamino-8-(methylamino)naphthalene with 1,3-dibromopropane (B121459) results in a chemoselective cyclization, showcasing the nucleophilic character of the amino groups. The specific product formed depends on the precise nature of the N-methylated 1,8-diaminonaphthalene (B57835) used.

Furthermore, studies on the electrophilic substitution of 1,8-dimethylnaphthalene and its related hydrocarbons, acenaphthene (B1664957) and perinaphthane, have been conducted through detritiation experiments in anhydrous trifluoroacetic acid. researchgate.net The rates of detritiation at the ortho, meta, and para positions provide a quantitative measure of the reactivity at different sites on the naphthalene ring, which is influenced by the steric and electronic effects of the peri-substituents. researchgate.net The general order of reactivity for the ortho and para positions was found to be acenaphthene > perinaphthane > 1,8-dimethylnaphthalene. researchgate.net For the much less reactive meta positions, the order is acenaphthene > 1,8-dimethylnaphthalene > perinaphthane. researchgate.net

The introduction of phenol (B47542) groups at the 1,8-positions of naphthalene allows for a one-pot oxidative dimerization and subsequent oxidative cyclization to form perylene (B46583) structures under mild conditions with the addition of iron(III) chloride. researchgate.net

In the context of more complex systems, the regioselective electrophilic aromatic substitution of 2,7-dimethoxynaphthalene (B1218487) with benzoic acid has been shown to successfully synthesize 1,8-dibenzoyl-2,7-dimethoxynaphthalene. nih.gov The molecular structure of this compound reveals that the benzoyl groups are twisted away from the naphthalene core. nih.gov Similarly, selective demethylation at the 2-methoxy group of 1,8-bis(4-chlorobenzoyl)-2,7-dimethoxynaphthalene can occur, leading to a product where the resulting 2-hydroxy group forms an intramolecular hydrogen bond with a carbonyl oxygen. nih.gov

An interesting case of selective reactivity influenced by peri-interactions is the demethylation of 1,3,6-trimethoxynaphthalene-2-carbaldehyde. nih.gov Treatment with boron tribromide (BBr₃) selectively removes the methyl group at the 1-position. nih.gov This selectivity is attributed to the "peri-effect," where the interaction between the 1-methoxy group and adjacent substituents influences its reactivity. nih.gov

The electrochemical oxidation of 4-methoxy-1-naphthol (B1194100) demonstrates how the presence of a methoxy group can direct the reaction. acs.org This process leads to a dehydrogenative sp²-coupling, forming a novel polycyclic naphthalenone motif. The hydroxyl group is essential for this transformation, as replacing it with a methoxy group (as in 1,4-dimethoxynaphthalene) prevents the formation of the polycyclic product. acs.org

Table 1: Reactivity of Functional Groups in this compound Analogues

| Compound/Analogue | Functional Groups | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| 1,8-Diacetylnaphthalene | Acetyl | Photochemical intramolecular proton migration and cyclization | Cyclized product | rsc.org |

| 1-Dimethylamino-8-(methylamino)naphthalene | Amino | Nucleophilic substitution with 1,3-dibromopropane | Heterocyclic product | |

| 1,8-Dimethylnaphthalene | Methyl, Aromatic C-H | Electrophilic substitution (detritiation) | Tritium-exchanged naphthalenes | researchgate.net |

| 1,8-Di(phenol)naphthalene | Phenol | Oxidative dimerization and cyclization | Perylene structures | researchgate.net |

| 2,7-Dimethoxynaphthalene | Methoxy, Aromatic C-H | Electrophilic aromatic substitution with benzoic acid | 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | nih.gov |

| 1,3,6-Trimethoxynaphthalene-2-carbaldehyde | Methoxy | Selective demethylation with BBr₃ | 1-Hydroxy-3,6-dimethoxy-naphthalene-2-carbaldehyde | nih.gov |

| 4-Methoxy-1-naphthol | Methoxy, Hydroxyl | Electrochemical dehydrogenative sp²-coupling | Polycyclic naphthalenone | acs.org |

Influence of Peri-Interactions on Molecular Reactivity

The close proximity of substituents at the 1 and 8 positions of the naphthalene ring, known as peri-interactions, exerts a significant influence on molecular geometry and reactivity. These interactions are a result of the rigid naphthalene skeleton, which forces the peri-substituents to be closer than their van der Waals radii would typically allow, at a distance of about 2.5 Å. wikipedia.org

A notable example of reactivity driven by peri-interactions is observed in ortho-ketimines of 1,8-bis(dimethylamino)naphthalene (B140697) (a "proton sponge"). These compounds readily undergo acid-catalyzed heterocyclization, a transformation that is not observed in the less sterically crowded N,N-dimethylaniline ortho-ketimine. nih.gov This enhanced reactivity is attributed to a cascade of peri-interactions that facilitate a rsc.orgacs.org-hydride shift. nih.gov The key factors in this process are:

A hydrogen bond in the dicationic form that holds the reacting groups in close proximity. nih.gov

Repulsion between the lone pairs of the nitrogen atoms after deprotonation, which lowers the activation energy for the hydride shift. nih.gov

Electrostatic stabilization of the intermediate by the 8-NMe₂ group, which disfavors the reverse reaction. nih.gov

Steric repulsion between peri-substituents can also dictate reactivity by forcing groups out of the plane of the naphthalene ring. researchgate.net This twisting can inhibit the interaction of a substituent's lone pair of electrons with the naphthalene π-system, thereby altering the electronic properties and reactivity of the molecule. researchgate.net

In the case of 1,8-disubstituted naphthalenes with bulky groups, these peri-interactions can lead to significant structural distortions. For instance, in 1,8-dibenzoyl-2,7-dimethoxynaphthalene, the benzoyl groups are twisted almost perpendicularly to the naphthalene ring. nih.gov Similarly, in 1,8-bis(4-phenoxybenzoyl)-2,7-dimethoxynaphthalene, the internal benzene rings of the benzoyl groups are twisted at large angles relative to the naphthalene system. nih.gov These structural features are a direct consequence of minimizing the steric strain imposed by the peri-interactions.

The nature of the peri-substituents also dictates the type of interaction. While some interactions are primarily repulsive, others can be attractive. For example, 1,8-bis(dimethylamino)naphthalene is known as a "proton sponge" due to the strong hydrogen bond that can form between the two nitrogen atoms upon protonation. wikipedia.org Conversely, 1,8-bis(dimethylboryl)naphthalene acts as a "hydride sponge" due to its high affinity for hydride ions. wikipedia.org

Studies on the rates of detritiation in 1,8-dimethylnaphthalene and related compounds highlight the role of steric and strain effects in the transition states of electrophilic substitution reactions. researchgate.net The observed pattern of reactivity is a direct consequence of the peri-interactions influencing the stability of the intermediates. researchgate.net

Table 2: Influence of Peri-Interactions on Reactivity

| System | Peri-Substituents | Observed Effect on Reactivity | Mechanism of Influence | Reference |

|---|---|---|---|---|

| 1,8-Bis(dimethylamino)naphthalene ortho-ketimines | -NMe₂, =N-R | Facilitation of rsc.orgacs.org-hydride shift and cyclization | Proximity of reaction centers, lone pair repulsion, electrostatic stabilization | nih.gov |

| 1-Amino-substituted naphthalenes | -NHR, -H | Twisting of the amino group out of the naphthalene plane | Steric repulsion between the amino group and the peri-hydrogen | researchgate.net |

| 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | -COPh, -COPh | Twisting of benzoyl groups relative to the naphthalene ring | Minimization of steric strain | nih.gov |

| 1,8-Dimethylnaphthalene | -CH₃, -CH₃ | Altered rates of electrophilic substitution | Steric and strain effects on the transition state | researchgate.net |

| 1,8-Bis(dimethylamino)naphthalene | -NMe₂, -NMe₂ | High basicity ("proton sponge") | Relief of strain upon protonation and strong interaction between nitrogen lone pairs | wikipedia.org |

Advanced Spectroscopic Characterization and Structural Analysis of 1,8 Dimethoxynaphthalene Derivatives

Vibrational Spectroscopy Investigations: FTIR and FT-Raman Analyses

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of naphthalene (B1677914) derivatives. youtube.com While a detailed vibrational analysis specifically for 1,8-dimethoxynaphthalene is not extensively published, studies on analogous compounds like 1,8-dimethylnaphthalene (B165263) and 1-methoxynaphthalene (B125815) provide a strong basis for interpretation. scientific.netnih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. epequip.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes. epequip.com These techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. For organic analysis, FTIR is often preferred due to the existence of extensive spectral libraries. eag.com

In the case of this compound, characteristic vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl groups, appearing in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands within the 1650-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

C-O-C stretching: Asymmetric and symmetric stretching of the ether linkage, expected to produce strong bands, typically in the 1260-1000 cm⁻¹ range.

Naphthalene ring vibrations: In-plane and out-of-plane bending and deformation modes at lower wavenumbers.

Computational methods, such as Density Functional Theory (DFT), are frequently used alongside experimental spectra to achieve more precise vibrational assignments. scientific.netnih.gov By comparing the experimental FTIR and FT-Raman spectra with calculated frequencies, a complete assignment of vibrational modes can be made based on the potential energy distribution (PED). nih.gov

Table 1: Representative Vibrational Frequencies for Naphthalene Derivatives This table is illustrative, based on data for related compounds like 1,8-dimethylnaphthalene and 1-methoxynaphthalene, to show expected vibrational modes.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3050 | Aromatic C-H | Stretching |

| ~2940 | Aliphatic C-H (methyl) | Stretching |

| ~1600 | Aromatic C=C | Stretching |

| ~1510 | Aromatic C=C | Stretching |

| ~1250 | Aryl C-O | Asymmetric Stretch |

| ~1020 | Aryl C-O | Symmetric Stretch |

| ~830 | C-H Out-of-plane | Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Dynamics

The steric hindrance between the peri-substituted methoxy (B1213986) groups in this compound restricts the free rotation around the C(aryl)-O bonds. This restricted rotation, or conformational exchange, can be studied using variable-temperature (VT) NMR. researchgate.netgac.edu

As the temperature of the sample is changed, the rate of exchange between different conformers is altered. nih.gov

At low temperatures , the exchange is slow on the NMR timescale, and distinct signals for each non-equivalent nucleus in the different conformers can be observed.

At high temperatures , the rotation becomes rapid, and the NMR spectrometer detects only an averaged signal for the exchanging nuclei.

At an intermediate temperature, known as the coalescence temperature (Tc) , the separate signals broaden and merge into a single peak. nih.gov

By analyzing the line shape changes in the NMR spectra as a function of temperature, particularly the coalescence temperature and the frequency separation (Δν) between the signals at low temperature, the rate constant (k) for the rotational process can be determined. From this, the free energy of activation (ΔG≠), which represents the energy barrier to rotation, can be calculated. This method is well-established for determining rotational barriers in molecules with hindered rotation, such as amides. researchgate.netnih.gov

Table 2: Illustrative Data for Calculating Rotational Energy Barrier via VT-NMR This is a hypothetical example to illustrate the methodology.

| Parameter | Symbol | Example Value | Unit |

| Coalescence Temperature | Tc | 300 | K |

| Frequency Separation | Δν | 50 | Hz |

| Rate Constant at Tc | k | 111 | s⁻¹ |

| Free Energy of Activation | ΔG≠ | 15 | kcal/mol |

The preferred three-dimensional structure of this compound derivatives in solution can be determined through advanced NMR techniques, most notably Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com A NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds.

By analyzing the cross-peaks in a 2D NOESY spectrum, it is possible to establish spatial proximities between specific protons. For a this compound derivative, key NOE correlations would be expected between the protons of the methoxy groups and the protons on the naphthalene ring (specifically at the C2 and C7 positions). The presence or absence of these correlations, along with their intensities, allows for the determination of the predominant conformer(s) in solution. mdpi.comresearchgate.net These experimental findings are often correlated with quantum chemical calculations to establish the most stable conformations and the corresponding dihedral angles. mdpi.com

X-ray Crystallography of this compound and Related Structures

X-ray crystallography provides definitive, high-resolution information about the molecular structure and packing of crystalline solids. nih.gov This technique is crucial for precisely determining bond lengths, bond angles, and torsional (dihedral) angles, offering an unambiguous view of the molecule's conformation in the solid state.

Crystal structure analyses of 1,8-disubstituted naphthalene derivatives reveal significant distortions from planarity to alleviate severe steric strain. In the crystal structure of 1,8-bis(methoxymethoxy)naphthalene, a close analog of this compound, the naphthalene ring itself is distorted. nih.gov The key structural features are the dihedral angles that describe the orientation of the substituent groups relative to the naphthalene core.

For this compound, the critical dihedral angles would be the C(2)-C(1)-O-C(methyl) and C(7)-C(8)-O-C(methyl) angles. These angles define the twist of the methoxy groups away from the plane of the naphthalene ring. Studies on related structures, such as (2,7-dimethoxynaphthalene-1,8-diyl)bis((3-nitrophenyl)methanone), show how the peri-substituents are significantly twisted away from the naphthalene plane. researchgate.net In another example, 1,8-bis(4-methoxybenzoyl)naphthalene-2,7-diyl dibenzoate, the dihedral angles between the benzoyl groups and the naphthalene ring are substantial, at 67.41° and 73.77°, demonstrating the steric repulsion. researchgate.net

Table 3: Selected Crystallographic Data for a 1,8-Disubstituted Naphthalene Derivative Data based on the structure of a representative analog, 1,8-bis(methoxymethoxy)naphthalene. nih.gov

| Parameter | Description | Value |

| C(peri)-C(peri) distance | Distance between C1 and C8 | ~2.5 Å |

| C(naphthyl)-O bond length | Average length of the bond to the ether oxygen | ~1.37 Å |

| O-C(methyl) bond length | Average length of the bond to the methyl carbon | ~1.44 Å |

| C(2)-C(1)-O-C(ether) Dihedral Angle | Torsion angle of the substituent | Varies |

| C(7)-C(8)-O-C(ether) Dihedral Angle | Torsion angle of the substituent | Varies |

The way molecules of this compound arrange themselves in a crystal is dictated by a network of weak intermolecular interactions. acs.org While lacking strong hydrogen bond donors, the molecule can participate in several non-covalent interactions that determine its crystal packing. These include:

C-H···O interactions: Weak hydrogen bonds can form between the methyl or aromatic C-H groups of one molecule and the oxygen atoms of the methoxy groups on a neighboring molecule. acs.org

π-π stacking: The electron-rich naphthalene rings can stack on top of each other, an interaction that is fundamental to the structure of many aromatic compounds. The steric bulk of the methoxy groups, however, may lead to offset or slipped-stacking arrangements rather than a direct face-to-face overlap.

C-H···π interactions: The hydrogen atoms of the methoxy groups can interact with the π-system of the naphthalene ring of an adjacent molecule.

Analysis of the crystal structures of related compounds like 1,8-bis(dimethylamino)naphthalene (B140697) ("Proton Sponge") has shown a complex interplay of such weak interactions, which collectively govern the supramolecular architecture. acs.orgrsc.org These forces are critical in understanding the physical properties of the material, such as its melting point and solubility.

Theoretical and Computational Chemistry Studies of 1,8 Dimethoxynaphthalene

Quantum Chemical Calculations: DFT and Ab Initio Approaches

Electronic polarizability (α) and hyperpolarizability (β) are measures of how the electron cloud of a molecule is distorted by an external electric field, which are fundamental to understanding a material's non-linear optical (NLO) properties. Theoretical studies on the ten isomers of dimethylnaphthalene (DMN) have been performed to predict these properties. While not a perfect substitute, the insights from DMN isomers, particularly the comparison between the 1,8-isomer and others, provide a strong model for understanding the effects of peri-substitution found in 1,8-dimethoxynaphthalene.

Research using the Coulomb-attenuating Density Functional Theory (CAM-B3LYP) method has shown that the position of the substituent groups significantly affects the response electric properties. cdnsciencepub.comrsc.org In the series of dimethylnaphthalene isomers, 1,8-DMN was found to have the lowest averaged electronic polarizability (<α>). sigmaaldrich.comnih.gov This suggests that the steric compression of the electron clouds in the peri-positions restricts their ability to be distorted by an external field.

The first-order hyperpolarizability (β), which is responsible for second-harmonic generation (SHG), also shows strong dependence on isomer geometry. For the β,β-DMN isomers (substituents on the C1 and C8 positions, among others), the predicted effectiveness for NLO applications follows the order 1,5-DMN < 1,4-DMN < 1,8-DMN. cdnsciencepub.comrsc.org These findings indicate that while its linear polarizability is low, the specific geometry of the 1,8-isomer enhances certain non-linear optical effects compared to other related isomers. wikipedia.org

Table 1: Calculated Electronic Properties for Select Dimethylnaphthalene Isomers This table is illustrative of the trends observed for dimethylnaphthalenes, which serve as a model for understanding this compound.

| Isomer | Averaged Polarizability (<α>) Ranking | First-Order Hyperpolarizability (β) Ranking |

| 1,8-DMN | Lowest | Highest among β,β-isomers |

| 1,5-DMN | Low | Lowest among β,β-isomers |

| 1,4-DMN | Low | Intermediate among β,β-isomers |

| 2,6-DMN | Highest | Lowest among α,α-isomers |

| 2,7-DMN | Highest | Intermediate among α,α-isomers |

Data sourced from studies by Alparone et al. cdnsciencepub.comsigmaaldrich.com

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding electronic transitions and chemical reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov

For the dimethylnaphthalene (DMN) isomers, DFT calculations have been used to investigate their electronic excited states. sigmaaldrich.comnih.gov The differences in polarizability among the isomers have been directly related to their spectroscopic properties and, by extension, their electronic structures. sigmaaldrich.comnih.gov While specific HOMO-LUMO energy gap values for this compound are not detailed in the surveyed literature, the principles observed in related isomers are applicable. For instance, in a detailed study of 1,5-dimethoxynaphthalene (B158590), the HOMO-LUMO gap was calculated using DFT (B3LYP/6-31G(d,p)), and the orbitals were visualized to understand charge transfer within the molecule.

In naphthalene (B1677914) itself, the lowest energy excited state does not always correspond to a simple HOMO-to-LUMO transition. nih.govnist.gov The ordering of excited states is a complex interplay of orbital energies, Coulomb attraction, and exchange interactions. nih.govnist.govsigmaaldrich.com For this compound, the significant steric strain and electron-donating nature of the methoxy (B1213986) groups would be expected to influence the energies of the frontier orbitals, leading to a unique electronic absorption profile compared to less strained isomers. The low stability of 1,8-DMN suggests a higher HOMO energy level, making it more susceptible to oxidation compared to its more stable isomers.

One of the most significant findings from computational studies is the pronounced instability of the 1,8-disubstituted naphthalene core due to steric repulsion. Geometrical optimizations using both ab initio and DFT methods consistently show that 1,8-dimethylnaphthalene (B165263) (1,8-DMN) is the least stable of all DMN isomers. sigmaaldrich.comnih.gov Calculations at high theoretical levels place it at 7-8 kcal/mol higher in energy than the most stable isomers like 2,6-DMN and 2,7-DMN. sigmaaldrich.comnih.gov

This instability is a direct consequence of the steric strain between the peri-substituents. To accommodate the two groups within a space that is smaller than their combined van der Waals radii, the naphthalene skeleton must distort significantly. Computational studies on 1,8-DMN reveal these distortions clearly:

The C1-C9-C8 bond angle increases by approximately 3.5°. sigmaaldrich.com

The C4-C10-C5 bond angle on the opposite side of the ring decreases by about 3.9° to compensate. sigmaaldrich.com

The substituent groups are pushed out of the mean plane of the naphthalene ring.

These optimized geometries highlight the severe strain inherent in the 1,8-disubstituted system, a feature that dominates its chemistry and energetics.

Table 2: Relative Stability of Dimethylnaphthalene (DMN) Isomers This table illustrates the unique instability of the 1,8-isomer.

| Isomer Group | Isomer Example | Relative Energy (kcal/mol) | Stability Ranking |

| α,α-DMN | 2,6-DMN, 2,7-DMN | ~0 | Most Stable |

| α,β-DMN | 1,3-DMN, 1,6-DMN | Intermediate | Intermediate |

| β,β-DMN | 1,8-DMN | +7 to +8 | Least Stable |

Data sourced from ab initio and DFT calculations. sigmaaldrich.comnih.gov

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for confirming molecular structures and understanding intramolecular forces. A normal coordinate analysis, based on calculated harmonic vibrational frequencies, allows for the assignment of observed spectral bands (e.g., from FT-IR and FT-Raman) to specific molecular motions. nih.govchemicalbook.com This analysis involves calculating the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) and diagonalizing it to find the normal modes and their corresponding frequencies. rsc.org

While a specific normal coordinate analysis for this compound was not found in the surveyed literature, studies on related compounds such as 1,5-dimethoxynaphthalene demonstrate the methodology. wikipedia.org In that study, DFT calculations (B3LYP/6-31G(d,p)) were used to compute the harmonic vibrational frequencies. wikipedia.org The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. Such an analysis for this compound would be expected to reveal vibrational modes characteristic of the strained C-O-C bonds and the distorted naphthalene skeleton.

Investigations of Intramolecular Hydrogen Bonding and Proton Transfer Dynamics

A key feature of some peri-disubstituted naphthalenes is their ability to form strong intramolecular hydrogen bonds. The archetypal example is 1,8-bis(dimethylamino)naphthalene (B140697), famously known as "Proton Sponge." researchgate.net Upon protonation, this molecule forms an exceptionally strong [N-H-N]⁺ hydrogen bond, with the proton chelated between the two nitrogen atoms. rsc.org This relieves the steric strain of the lone pairs on the nitrogen atoms in the neutral base, accounting for its extraordinarily high basicity (pKa of 12.1 in water). rsc.orgresearchgate.net

In stark contrast, this compound does not exhibit this behavior. The oxygen atoms of the methoxy groups are poor hydrogen bond acceptors compared to the amino groups, and there is no acidic proton to be shared between them. Therefore, this compound is not a "proton sponge" and does not engage in the intramolecular proton transfer dynamics that characterize its amino-substituted analogue. Theoretical studies on related systems show that the strength of such hydrogen bonds is highly dependent on the nature of the donor and acceptor groups. cdnsciencepub.com The absence of this stabilizing interaction upon any potential protonation contributes to the comparatively normal basicity of the ether oxygens in this compound.

Theoretical Modeling of Steric and Strain Effects on Reactivity

The dominant feature of this compound, as revealed by theoretical modeling, is the severe steric strain imposed by the two peri-methoxy groups. This strain is the primary determinant of its geometry, stability, and, consequently, its reactivity.

Computational models confirm that the naphthalene backbone is significantly distorted to accommodate the bulky groups. sigmaaldrich.com This stored strain energy makes the molecule less stable than its other isomers. nih.gov Neutron diffraction studies on the related 1,8-dimethylnaphthalene molecule have experimentally confirmed the structural distortions predicted by theory, showing a hindering of the methyl group rotations due to the steric clash.

This built-in strain can influence the molecule's reactivity in several ways:

Enhanced Reactivity in Strain-Releasing Reactions: Reactions that lead to a change in hybridization at the C1 or C8 positions, thereby alleviating the steric compression, may be favored.

Steric Hindrance: The methoxy groups can physically block the approach of reagents to the peri-positions of the naphthalene ring, directing reactions to other sites.

Modified Electronic Properties: The strain alters the electronic structure, as seen in the low polarizability and high relative energy of the molecule. This can affect its interaction with electrophiles and nucleophiles.

Theoretical modeling thus provides a clear picture of this compound as a molecule whose chemical character is fundamentally shaped by the energetic penalty of forcing two substituent groups into close proximity.

Supramolecular Chemistry and Non Covalent Interactions of 1,8 Dimethoxynaphthalene Systems

Role of Peri-Interactions in Directing Supramolecular Assemblies

The defining feature of 1,8-disubstituted naphthalenes is the steric strain and potential for interaction between the substituents located across the peri-space. These peri-interactions are a powerful tool in supramolecular design, as they enforce a specific, often distorted, three-dimensional geometry upon the molecule. This pre-organization is crucial for directing how individual molecules approach each other and assemble into larger, ordered structures.

The strain inherent to these systems can be so significant that it can lead to unusual reactivity and molecular conformations. For instance, in 8-nitro-1-naphthoic acid, the severe steric hindrance between the nitro and carboxylic acid groups can destabilize the aromaticity of the naphthalene (B1677914) core, leading to unexpected molecular rearrangements under mild conditions. nih.govnih.gov This demonstrates that the energy associated with peri-strain can be a driving force for chemical transformations.

In the classic case of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), often called a "proton sponge," the two dimethylamino groups are forced into close proximity. This leads to strong lone pair-lone pair repulsion, which is relieved upon protonation. The resulting proton is captured in an exceptionally strong, intramolecular [N−H···N]⁺ hydrogen bond, creating a highly stable cation. acs.org A detailed analysis of DMAN complexes reveals a variety of inter- and intramolecular interactions, including C−H···O, C−H···N, and π-π stacking, which are all influenced by the geometry imposed by the peri-interaction. acs.org The strength of these interactions is systematically dependent on the distance between the interacting atoms. acs.org

Furthermore, these interactions can be harnessed to achieve catalytic effects. In certain ortho-ketimines of DMAN, the cascade of peri-interactions between the two amino groups facilitates a selective nih.govacs.org-hydride shift, a transformation that does not occur readily in similar molecules lacking the second peri-amino group. nih.gov The repulsion between lone pairs and electrostatic interactions within the strained system lowers the activation energy for the desired reaction pathway. nih.gov For 1,8-dimethoxynaphthalene, the two methoxy (B1213986) groups, while less basic than the dimethylamino groups in DMAN, still exert significant steric pressure. The repulsion between the oxygen lone pairs and the methyl groups forces the methoxy groups out of the naphthalene plane, creating a chiral, distorted conformation. This well-defined, rigid, and chiral scaffold can be used to direct the formation of specific supramolecular assemblies through predictable van der Waals and dipolar interactions.

Naphthalene Derivatives as Scaffolds for Molecular Recognition

The rigid and pre-organized nature of the 1,8-disubstituted naphthalene framework makes it an excellent scaffold for constructing host molecules for molecular recognition. By attaching specific binding groups at the peri-positions, a well-defined cleft or cavity can be created that is complementary in size, shape, and chemical functionality to a target guest molecule.

A compelling example is the use of 1,8-dihydroxynaphthalene, a close analogue of this compound, in building host-guest systems. When co-assembled with aryl boronic acids and a 4,4'-bipyridine (B149096) linker, it forms stable, H-shaped Lewis acid-base adducts. nih.gov These adducts act as effective hosts for various aromatic hydrocarbon guests, such as benzene (B151609), toluene, and xylenes. google.com The recognition and binding are driven by π-π stacking interactions between the guest molecule and the 4,4'-bipyridyl linker within the host's cavity. google.com The thermal stability of these host-guest complexes varies depending on the nature of the encapsulated guest, indicating selective recognition. google.com For instance, when presented with an equimolar mixture of xylene isomers, the host preferentially binds o-xylene. nih.gov

| Guest Molecule | Decomposition Peak Temperature (°C) |

| Benzene | 122 |

| Toluene | 129 |

| o-Xylene | 147 |

| m-Xylene | 132 |

| p-Xylene | 133 |

| Aniline | 141 |

| Mesitylene | 145 |

This table displays the thermal stability of host-guest complexes formed between the self-assembled H-shaped adduct (2d) and various aromatic guest molecules, indicating the temperature at which the guest is lost. nih.govgoogle.com

The versatility of the naphthalene scaffold is further demonstrated in the development of fluorescent sensors. Molecularly imprinted polymers (MIPs) based on 1,8-naphthalimide (B145957) derivatives have been designed for the efficient and selective recognition of cholic acid. nih.gov The 1,8-naphthalimide unit acts as a fluorophore, and its fluorescence changes upon binding of the target cholic acid molecule within the imprinted polymer cavity. nih.gov This system has been successfully applied to determine cholic acid concentrations in human serum samples, showcasing the practical utility of naphthalene-based scaffolds in sensing applications. nih.gov

Self-Assembly Processes Involving this compound Motifs

Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions. The 1,8-disubstituted naphthalene motif is an excellent building block for self-assembly due to its rigid structure and well-defined interaction vectors. While research often highlights the 1,8-dihydroxy analogue due to its hydrogen-bonding capabilities, the principles are readily applicable to this compound systems.

Studies using 1,8-dihydroxynaphthalene (DHN) have shown that it can be used as a synthon for creating complex, well-defined architectures. Dimers of DHN can self-assemble in solution to form distinct morphologies, including spheres, sheets, and platelets, depending on the specific linkage between the naphthalene units. nih.gov These pre-organized supramolecular structures can then be polymerized in the solid state to generate synthetic melanin (B1238610) materials that retain the initial particle shape. nih.gov This demonstrates how non-covalent self-assembly of a naphthalene-based building block can be used to template the morphology of a resulting polymer.

In another approach, 1,8-dihydroxynaphthalene has been used in self-assembly with other components to create discrete, stable supramolecular complexes. nih.gov By reacting DHN with aryl boronic acids and 4,4'-bipyridine, researchers have synthesized double-tweezer and H-shaped Lewis acid-base adducts in high yields. nih.gov The formation of these structures is driven by the creation of dative covalent N→B bonds, where the nitrogen atoms of the bipyridine linker donate electrons to the boron atoms of the boronic esters formed with DHN. nih.govgoogle.com These assemblies are highly ordered and capable of hosting guest molecules, as discussed previously. google.com The primary interactions holding the host-guest complexes together are π-π stacking contacts. google.com

For motifs based on this compound, similar self-assembly processes can be envisioned. While it lacks the acidic protons of the dihydroxy derivative and cannot act as a hydrogen bond donor, its oxygen atoms can act as hydrogen bond acceptors. Furthermore, the large, flat aromatic surface is ideal for engaging in π-π stacking interactions, which are a dominant organizing force in many aromatic systems. The defined steric properties of the methoxy groups would also play a crucial role in directing the specific geometry of the resulting assemblies.

Design of Functional Supramolecular Systems and Catalysis

The unique structural and electronic properties of the 1,8-disubstituted naphthalene scaffold can be exploited to design functional supramolecular systems with applications in areas like catalysis and materials science. The fixed, strained geometry of the peri-space can be used to control the reactivity of bound substrates or to create novel catalytic sites.

A clear example of function arising from peri-interactions is the phenomenon of intramolecular catalysis. As mentioned earlier, ortho-ketimines derived from 1,8-bis(dimethylamino)naphthalene (DMAN) undergo a selective heterocyclization reaction that is catalyzed by the molecule's own internal structure. nih.gov The proximity and repulsion of the two dimethylamino groups in the peri-space facilitate a key nih.govacs.org-hydride shift, dramatically increasing the reaction rate compared to analogous systems without the second amino group. nih.gov This highlights how the naphthalene backbone can act as a template to bring reactive groups into proximity and lower the activation energy of a specific chemical transformation.

Beyond intramolecular effects, the 1,8-naphthalene framework serves as a robust ligand scaffold for creating metal complexes with tailored properties. Deprotonated N,N'-disubstituted 1,8-diaminonaphthalenes have been used as flexible and responsive ligands to create a variety of Tantalum(V) complexes. nih.gov The naphthalene backbone holds the coordinating amido groups in a defined orientation, influencing the geometry and electronic properties of the metal center. Such systems are precursors for developing catalysts where the naphthalene ligand can tune the reactivity of the metal for specific applications. The synthesis of these crucial building blocks is also an area of catalytic research, with methods being developed for the efficient catalytic hydrogenation of 1,8-dinitronaphthalene (B126178) to 1,8-diaminonaphthalene (B57835) using catalysts such as nickel and selenium on an activated carbon support. google.com

The design of functional systems also extends to creating biomimetic catalysts. For example, iron catalysts have been developed that mimic the function of naphthalene dioxygenase enzymes to perform the syn-dihydroxylation of naphthalene substrates. acs.org While in this case the naphthalene is the substrate rather than the ligand, it underscores the importance of designing catalytic systems that can interact with the naphthalene core in a highly specific manner. Supramolecular systems based on the this compound scaffold could be designed to bind substrates and, through secondary interactions, orient them for attack by a catalytic group.

Coordination Chemistry of 1,8 Dimethoxynaphthalene Derivatives

Exploration of Ligand Properties with 1,8-Naphthalene Backbones

The rigid naphthalene (B1677914) framework forces substituents at the peri (1 and 8) positions into a spatially constrained arrangement, with a separation of approximately 2.5 Å. wikipedia.org This inherent structural feature is central to the design of chelating ligands. The coordination chemistry of peri-substituted naphthalenes is a well-developed area, with bis(phosphines) being a prominent class of ligands. researchgate.net

A notable example involves diphosphine ligands built upon a 1,8-dimethylnaphthalene (B165263) bridge, specifically 1,8-bis(phosphinomethyl)naphthalene, with the general formula 1,8-(R₂PCH₂)₂C₁₀H₆. rsc.orgresearchgate.net In these ligands, the naphthalene unit acts as a rigid backbone, holding the two phosphine (B1218219) donor groups in a specific orientation suitable for chelation to a metal center. The synthesis of this series of ligands, where R can be tert-butyl (dbpn), isopropyl (dippn), cyclohexyl (dchpn), or phenyl (dphpn), has been systematically reported. researchgate.net The properties of these ligands are tunable by altering the 'R' groups on the phosphorus atoms, which modifies their steric bulk and electronic characteristics. The rigidity of the scaffold is a key property, providing a pre-organized geometry for metal binding. researchgate.net

The steric and electronic properties of these 1,8-disubstituted naphthalene ligands are crucial. For instance, computational studies on 1,8-bis(silylamido)naphthalene ligands have shown that in addition to steric shielding, dispersive attractions between the bulky ligand and the metal center can play a significant role in stabilizing weak metal-metal bonds. chemrxiv.orgacs.org While not directly involving a methoxy (B1213986) group, these findings highlight the complex interplay of steric and electronic effects inherent to the 1,8-naphthalene ligand framework.

Metal Complexation Studies and Chelation Behaviors

The chelation behavior of ligands with a 1,8-naphthalene backbone is well-documented, particularly for diphosphine derivatives with palladium. The synthesis of (diphosphine)PdCl₂ and (diphosphine)Pd(dba) (dba = dibenzylideneacetone) complexes using 1,8-dimethylnaphthalene-bridged diphosphine ligands demonstrates their effective chelating ability. rsc.orgresearchgate.net

These ligands typically act as bidentate chelators, forming stable complexes with the metal center. X-ray crystallography studies on complexes such as [(dbpn)PdCl₂] (dbpn = 1,8-bis((di-tert-butylphosphino)methyl)naphthalene) and [(dphpn)PdCl₂] (dphpn = 1,8-bis((diphenylphosphino)methyl)naphthalene) confirm the chelation mode. researchgate.net The geometry of the resulting complexes is influenced by both the ligand's inherent structure and the metal's coordination preferences. rsc.org For example, tantalum complexes with N,N'-disubstituted 1,8-diaminonaphthalenes show flexible coordination that depends on the other ligands attached to the metal. nih.govacs.org Similarly, 1,8-bis(silylamido)naphthalene moieties can act as both chelating and bridging ligands, as seen in a dimeric zinc complex.

The table below summarizes key structural parameters for a series of palladium complexes with 1,8-dimethylnaphthalene-bridged diphosphine ligands, illustrating the consistent chelation behavior.

| Complex | Ligand | Pd Oxidation State | P-Pd-P Bite Angle (°) | Coordination Geometry |

|---|---|---|---|---|

| (dbpn)Pd(dba) | 1,8-((tBu₂PCH₂)₂C₁₀H₆) | 0 | 103.7 | Distorted Square Planar |

| (dippn)Pd(dba) | 1,8-((iPr₂PCH₂)₂C₁₀H₆) | 0 | 103.9 | Distorted Square Planar |

| (dphpn)Pd(dba) | 1,8-((Ph₂PCH₂)₂C₁₀H₆) | 0 | 98.5 | Distorted Square Planar |

| (dbpn)PdCl₂ | 1,8-((tBu₂PCH₂)₂C₁₀H₆) | +2 | 100.9 | Square Planar |

| (dippn)PdCl₂ | 1,8-((iPr₂PCH₂)₂C₁₀H₆) | +2 | 100.7 | Square Planar |

| (dphpn)PdCl₂ | 1,8-((Ph₂PCH₂)₂C₁₀H₆) | +2 | 96.8 | Square Planar |

Data sourced from Bellabarba et al. (2006). researchgate.net

Influence of Ligand Electronic Properties on Metal Center Geometry

The electronic properties of the donor groups on the 1,8-naphthalene backbone have a profound impact on the geometry of the resulting metal complex. Studies on palladium complexes with 1,8-dimethylnaphthalene-bridged diphosphine ligands have explicitly shown that the geometry at the metal center is affected by the ligand's electronic properties, in addition to steric demands and the metal's oxidation state. rsc.orgresearchgate.net

A key parameter that reflects these electronic effects is the P-Pd-P bite angle. It has been demonstrated that the bite angle is heavily influenced by the electron-donating properties of the phosphine ligand. rsc.orgresearchgate.net For both Pd(0) and Pd(II) complexes, as the phosphine substituents change from alkyl groups (more electron-donating) to phenyl groups (less electron-donating), the P-Pd-P bite angle becomes more acute. For example, in the Pd(0) series, the bite angle decreases from 103.7° for the tert-butyl substituted ligand (dbpn) to 98.5° for the phenyl substituted ligand (dphpn). A similar trend is observed in the Pd(II) complexes. researchgate.net This indicates that more electron-donating ligands favor a larger bite angle. Computational analyses on related systems, such as tantalum complexes with 1,8-diamidonaphthalene ligands, also confirm that the binding energetics are dominated by the electronic features of the metal fragment, which are in turn influenced by the coordinated ligands. acs.org

Development of Metallo-Gelators and Related Materials

While the development of metallo-gelators specifically from 1,8-dimethoxynaphthalene is not widely reported, the broader class of naphthalene-based ligands shows significant promise for the creation of functional materials. Metallo-gelators are a class of soft materials where metal-ligand interactions drive the self-assembly of low molecular weight gelators into a three-dimensional network that immobilizes the solvent. nih.gov

Naphthalene derivatives, such as naphthalene-diimides and naphthalene-sulfonic acids, have been successfully used to create functional gelators and hydrogels. acs.orgresearchgate.net For instance, coordination polymers based on naphthalene-1,8-dicarboxylate and zinc have been synthesized and studied for their photoluminescent properties. rsc.org These materials derive their functionality from the interplay between the metal ion and the electronic properties of the rigid, π-conjugated naphthalene ligand. rsc.org Furthermore, gold complexes featuring 1,8-bis(diphenylphosphino)naphthalene (B1270871) (Nap(PPh₂)₂) ligands have been explored for applications in materials science, suggesting that phosphine derivatives of the 1,8-naphthalene scaffold are suitable for materials development. researchgate.net Given that diphosphine ligands based on the 1,8-dimethylnaphthalene backbone form stable palladium complexes, it is conceivable that functionalized analogues could be designed to act as metallo-gelators or components in other advanced materials, such as catalysts or luminescent probes.

Applications in Advanced Materials Science and Biotechnology Derived from 1,8 Dimethoxynaphthalene Precursors/analogs

Research into Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are at the heart of next-generation electronic devices, offering potential advantages like flexibility, low cost, and tunable properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. nih.govmdpi.com While the broader class of naphthalene-based materials is under investigation, specific research detailing the use of 1,8-dimethoxynaphthalene as an organic semiconductor or in optoelectronic devices is not prominent in current literature.

However, studies on closely related naphthalene (B1677914) derivatives highlight the potential of this structural motif. For instance, a series of 1,8-naphthalimide (B145957) derivatives have been designed and studied for their optical, electronic, and charge transport properties as potential luminescent materials for OLEDs. nih.gov Theoretical calculations on these derivatives, substituted at the 4-position, show that their properties are significantly affected by the substituent groups, with some demonstrating promise as hole transport materials. nih.gov Similarly, novel organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine (B1222797) have been synthesized and characterized, showing suitable electron affinities and ionization potentials for use as electron-transport and hole-injecting materials, respectively. rsc.org These examples underscore the modularity of the naphthalene core in tuning electronic properties for optoelectronic applications.

Biomimetic Materials: Allomelanin Mimics from 1,8-Dihydroxynaphthalene

Allomelanins are a class of nitrogen-free melanin (B1238610) pigments found in fungi and plants. nih.gov These biopolymers play crucial roles in protecting organisms from environmental stressors, including UV radiation and fungicidal agents. nih.gov Inspired by nature, researchers have focused on the precursor 1,8-dihydroxynaphthalene (1,8-DHN) to synthesize artificial allomelanin mimics with tailored properties for technological applications.

Artificial allomelanin nanoparticles (AMNPs), also referred to as poly-1,8-dihydroxynaphthalene nanoparticles (PDHN-NP), are typically synthesized through the oxidative polymerization of 1,8-DHN. nih.govnih.gov This process can be achieved through simple, cost-effective methods like autooxidation in solution or can be induced by chemical oxidants. nih.gov

One common laboratory method involves dissolving 1,8-DHN in a solvent and inducing polymerization with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) at room temperature. nih.gov Another approach uses sodium periodate (B1199274) (NaIO₄) as the oxidant. The resulting nanoparticles are then isolated via centrifugation and washed. nih.gov

Characterization of these nanoparticles confirms their structural and physical properties. Electron paramagnetic resonance (EPR) spectroscopy reveals the presence of persistent radicals, a characteristic feature of melanins. nih.gov Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are used to determine the size and morphology, showing the formation of spherical nanoparticles with diameters typically in the range of 150 to 280 nm. nih.gov Spectroscopic analyses, such as UV-Vis, show a broad absorbance peak around 350 nm, which is typical for these materials. nih.gov Solid-state Nuclear Magnetic Resonance (ssNMR) and Raman spectroscopy are used to confirm the molecular structure of the polymer. nih.gov

Table 1: Synthesis Parameters for Allomelanin Nanoparticles (PDHN-NP)

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Precursor | 1,8-Dihydroxynaphthalene (1,8-DHN) | 1,8-Dihydroxynaphthalene (1,8-DHN) |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Sodium Periodate (NaIO₄) |

| Process | Oxidative Polymerization | Oxidative Polymerization |

| Key Characteristics | Forms spherical nanoparticles. | Forms spherical nanoparticles. |

| Resulting Material | Poly-1,8-dihydroxynaphthalene nanoparticles (PDHN-NP) | Allomelanin Nanoparticles (AMNPs) |

This table is based on data from multiple sources. nih.gov

The synthesized allomelanin nanoparticles exhibit a range of functional properties that make them attractive for biomedical and environmental applications. A key feature is their potent antioxidant and radical-scavenging activity. nih.gov PDHN-NPs have been reported to be better scavengers of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals than some other types of synthetic melanin. nih.gov

In a biomedical context, these nanoparticles have shown significant potential in photoprotection. Studies have demonstrated that AMNPs are taken up by human epidermal keratinocytes. Once inside the cells, they form perinuclear caps (B75204) and effectively quench reactive oxygen species (ROS) that are generated following exposure to UV radiation. nih.gov This suggests their utility as a protective agent against UV-induced skin damage. Their ability to bind metal ions and adsorb toxins also points toward potential applications in environmental remediation. nih.govnih.gov

In nature, allomelanins derived from 1,8-DHN are vital for the survival of certain fungi. These pigments confer robustness and protect the organisms against hostile environments, such as attacks from fungicidal agents and exposure to high-energy radiation. nih.gov The study of these natural systems provides the inspiration for creating synthetic mimics. The diverse biological functions of natural melanins, including the dissipation of electromagnetic radiation and the scavenging of reactive oxygen species, are properties that researchers aim to replicate and enhance in synthetic versions for material science and medical applications. nih.gov

Potential in Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is foundational for applications in optical switching, frequency conversion, and other photonic technologies. While there is significant research into organic molecules for NLO applications, studies specifically investigating the NLO properties of this compound or its direct precursor, 1,8-dihydroxynaphthalene, are not widely reported.

However, research into other classes of organic compounds indicates the general potential for tailored molecules to exhibit these effects. For example, the NLO properties of various hydroxyanthraquinone organic dyes embedded in polymer films have been studied, showing promising third-order susceptibility. researchgate.netdntb.gov.ua Similarly, phthalocyanines and their derivatives are well-known for their extended π-electron systems, which are conducive to strong NLO responses. researchgate.net The investigation of these and other organic structures suggests that molecules with extensive electron delocalization, a feature of the naphthalene core, are promising candidates for NLO materials.

Role as an Indicator of Petroleum Maturity

In petroleum geochemistry, molecular biomarkers are used to assess the thermal maturity of source rocks and crude oils, which is critical for evaluating hydrocarbon potential. nih.govscispace.com While the outline specifies this compound, search results indicate that this compound is not used as a petroleum maturity indicator. Instead, alkylated naphthalenes, particularly 1,8-dimethylnaphthalene (B165263) , serve this purpose. nih.govscielo.org.co